8-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one
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Overview
Description
8-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a trihydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one typically involves the introduction of the trifluoromethyl group into the naphthalenone structure. One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions include various substituted naphthalenones, dihydronaphthalenones, and naphthoquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Trifluoromethylated Ketones: Compounds like trifluoromethylacetophenone and trifluoromethylbenzophenone share similar structural features and chemical properties.
Fluorinated Naphthalenones: Compounds such as 8-fluoro-2,3,4-trihydronaphthalen-1-one and 8-chloro-2,3,4-trihydronaphthalen-1-one are structurally related and exhibit comparable reactivity.
Uniqueness: 8-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric effects. These effects enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1,3,5H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYUCIZQTQGKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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